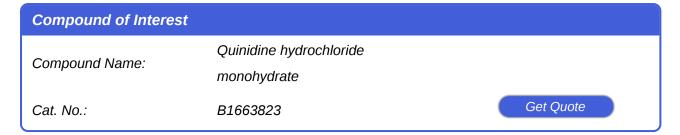


An In-Depth Technical Guide to the Solubility of Quinidine Hydrochloride Monohydrate

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This technical guide provides a comprehensive overview of the solubility of **quinidine hydrochloride monohydrate**, a critical physicochemical property for researchers, scientists, and professionals in drug development. This document collates available solubility data, details a standard experimental protocol for its determination, and provides visual representations of the experimental workflow and factors influencing solubility.

Core Data Presentation: Solubility of Quinidine Hydrochloride Monohydrate

The solubility of **quinidine hydrochloride monohydrate** has been determined in various solvents. The following tables summarize the quantitative data available from scientific literature and technical data sheets.

Table 1: Solubility in Common Solvents



Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Temperature (°C)	Source
Dimethyl Sulfoxide (DMSO)	76	200.58	25	[1]
Ethanol	76	200.58	25	[1]
Water	10	26.39	25	[1]
Water	2.5	6.60	Not Specified	[2]

Note: Discrepancies in water solubility values may be attributable to variations in experimental conditions or the hygroscopic nature of the compound.

Table 2: Solubility in Aqueous and Mixed Solvent Systems

Solvent System	Solubility (mg/mL)	Molar Solubility (mM)	рН	Source
Aqueous Buffer	>0.0568	>0.15	7.4	
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5	≥ 6.60	Not Specified	
10% DMSO / 90% (20% SBE- β-CD in Saline)	≥ 2.5	≥ 6.60	Not Specified	_
10% DMSO / 90% Corn Oil	≥ 2.5	≥ 6.60	Not Specified	_

Experimental Protocols: Thermodynamic Solubility Determination



The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This method is designed to ensure that the solvent is fully saturated with the compound and that a true equilibrium is reached.

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment

- Quinidine hydrochloride monohydrate (solid powder)
- Solvent of interest (e.g., deionized water, ethanol, DMSO, buffer solutions)
- · Glass vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Syringe filters (e.g., 0.22 μm PVDF or PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- pH meter (for aqueous solutions)

Detailed Methodology

- Preparation of the Suspension:
 - Add an excess of quinidine hydrochloride monohydrate to a pre-weighed glass vial.
 The excess solid is crucial to ensure that saturation is achieved and maintained.



- Pipette a known volume of the desired solvent into the vial.
- Securely cap the vial to prevent solvent evaporation.

Equilibration:

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a plateau in concentration.

Phase Separation:

- After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

Quantification:

- Prepare a series of standard solutions of quinidine hydrochloride monohydrate of known concentrations in the same solvent.
- Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.
- Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.
- Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
- Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.



- Data Reporting:
 - The solubility is reported as the mean of at least three replicate experiments, typically in mg/mL or mM, along with the standard deviation. The temperature and pH (for aqueous solutions) must also be reported.

Mandatory Visualizations Experimental Workflow for Solubility Determination



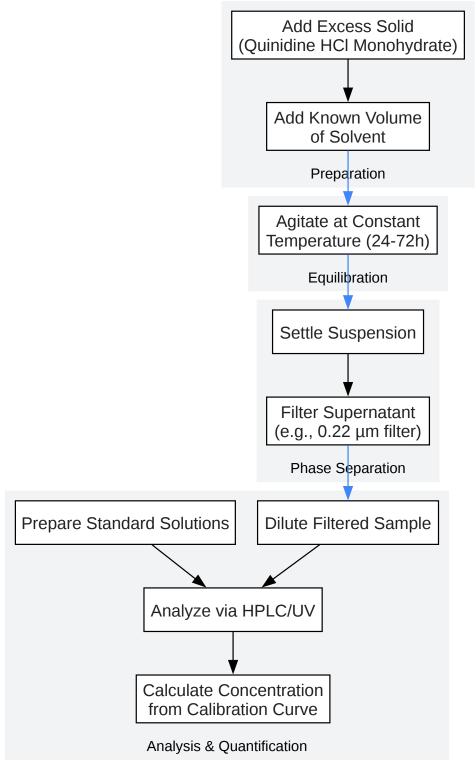
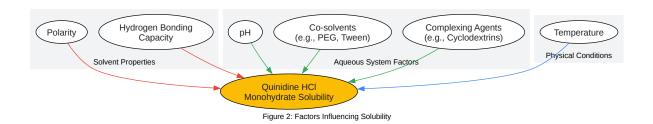


Figure 1: Experimental Workflow for Shake-Flask Solubility Determination





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